Cas no 2680868-40-8 (1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-2-yl}cyclopropane-1-carboxylic acid)

1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-2-yl}cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2680868-40-8
- EN300-28279417
- 1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid
- 1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-2-yl}cyclopropane-1-carboxylic acid
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- インチ: 1S/C13H19NO4/c1-2-9-18-12(17)14-8-4-3-5-10(14)13(6-7-13)11(15)16/h2,10H,1,3-9H2,(H,15,16)
- InChIKey: XXPYFVCGWGMQBM-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2CCCCN2C(=O)OCC=C)CC1)=O
計算された属性
- せいみつぶんしりょう: 253.13140809g/mol
- どういたいしつりょう: 253.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 66.8Ų
1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-2-yl}cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28279417-1.0g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid |
2680868-40-8 | 95.0% | 1.0g |
$1343.0 | 2025-03-19 | |
Enamine | EN300-28279417-0.25g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid |
2680868-40-8 | 95.0% | 0.25g |
$1235.0 | 2025-03-19 | |
Enamine | EN300-28279417-0.05g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid |
2680868-40-8 | 95.0% | 0.05g |
$1129.0 | 2025-03-19 | |
Enamine | EN300-28279417-10.0g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid |
2680868-40-8 | 95.0% | 10.0g |
$5774.0 | 2025-03-19 | |
Enamine | EN300-28279417-0.5g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid |
2680868-40-8 | 95.0% | 0.5g |
$1289.0 | 2025-03-19 | |
Enamine | EN300-28279417-5.0g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid |
2680868-40-8 | 95.0% | 5.0g |
$3894.0 | 2025-03-19 | |
Enamine | EN300-28279417-2.5g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid |
2680868-40-8 | 95.0% | 2.5g |
$2631.0 | 2025-03-19 | |
Enamine | EN300-28279417-5g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid |
2680868-40-8 | 5g |
$3894.0 | 2023-09-09 | ||
Enamine | EN300-28279417-1g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid |
2680868-40-8 | 1g |
$1343.0 | 2023-09-09 | ||
Enamine | EN300-28279417-10g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid |
2680868-40-8 | 10g |
$5774.0 | 2023-09-09 |
1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-2-yl}cyclopropane-1-carboxylic acid 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-2-yl}cyclopropane-1-carboxylic acidに関する追加情報
Professional Introduction to Compound with CAS No. 2680868-40-8 and Product Name: 1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-2-yl}cyclopropane-1-carboxylic acid
The compound identified by the CAS number 2680868-40-8 and the product name 1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-2-yl}cyclopropane-1-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in medicinal chemistry research. The structural features of this molecule, particularly its cyclopropane ring and piperidine moiety, contribute to its unique chemical properties and potential therapeutic applications.
In recent years, the pharmaceutical industry has seen a surge in the development of novel compounds with complex structures designed to target specific biological pathways. The 1-(prop-2-en-1-yloxy)carbonylpiperidin-2-yl}cyclopropane-1-carboxylic acid structure is a prime example of such innovation. The cyclopropane ring, known for its strained three-membered carbon framework, often enhances the metabolic stability and binding affinity of drug candidates. This feature, combined with the presence of a piperidine ring, which is commonly found in bioactive molecules due to its ability to form hydrogen bonds and interact with biological targets, makes this compound particularly intriguing.
One of the most notable aspects of this compound is its potential application in the development of new therapeutic agents. The prop-2-en-1-yloxy group introduces a hydrophobic moiety that can improve membrane permeability, a critical factor for drug bioavailability. Additionally, the carbonyl group in the molecule provides a site for further functionalization, allowing chemists to modify its properties for specific biological targets. These structural attributes have led researchers to explore its utility in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The strained nature of the cyclopropane ring often leads to enhanced binding interactions with biological targets, making these molecules attractive candidates for drug development. In particular, derivatives of 1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-2-yl}cyclopropane-1-carboxylic acid have shown promise in preclinical studies as inhibitors of key enzymes involved in disease pathways. For instance, modifications to the piperidine moiety have been found to improve selectivity and reduce off-target effects, which are critical considerations in modern drug design.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Key steps include the formation of the cyclopropane ring via ring-closing metathesis and subsequent functionalization of the piperidine group. Advanced synthetic techniques, such as transition metal-catalyzed reactions and palladium-mediated cross-coupling reactions, have been employed to construct the complex framework of this molecule. These methodologies not only highlight the synthetic prowess required but also underscore the importance of innovative approaches in developing novel pharmaceuticals.
The pharmacological profile of 1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-2-yl}cyclopropane-1-carboxylic acid has been extensively studied in vitro and in vivo. Initial screenings have revealed potent activity against several disease-relevant targets, including kinases and transcription factors. The compound's ability to modulate these targets suggests potential therapeutic benefits in conditions such as cancer and inflammatory diseases. Furthermore, pharmacokinetic studies indicate favorable properties such as good solubility and bioavailability, which are essential for clinical translation.
In conclusion, the compound with CAS number 2680868-40-8 and product name 1-{1-(prop-2-en-1-yloxy)carbonylpiperidin-2-yl}cyclopropane-1-carboxylic acid exemplifies the cutting-edge developments in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in ongoing research efforts aimed at discovering new treatments for various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future drug development pipelines.
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